2S-N-Cbz-Homoserine Cyclohexanamine
Description
2S-N-Cbz-Homoserine Cyclohexanamine is a chiral cyclohexanamine derivative functionalized with a carbobenzoxy (Cbz)-protected homoserine moiety. The "2S" designation specifies the stereochemistry at the second carbon of the homoserine backbone. This compound is primarily utilized in peptide synthesis and pharmaceutical research, where the Cbz group acts as a temporary protecting group for amine functionalities during multi-step synthetic processes . Its structural complexity distinguishes it from simpler cyclohexanamine derivatives, as it combines the cyclohexane ring’s conformational rigidity with the biochemical relevance of homoserine, a non-proteinogenic amino acid.
Properties
Molecular Formula |
C24H38N2O5 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5.C12H23N/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 |
InChI Key |
HWYVLXXGARLCRX-PPHPATTJSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Protection of Homoserine with Cbz Group
- Reagents: Homoserine, benzyl chloroformate (Cbz-Cl), base (e.g., sodium bicarbonate or sodium carbonate), solvent (e.g., water or aqueous-organic mixture).
-
- Dissolve homoserine in aqueous base to maintain a basic pH.
- Slowly add benzyl chloroformate under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- Maintain stirring for several hours until reaction completion, monitored by thin-layer chromatography (TLC) or HPLC.
- Extract or precipitate the protected amino acid.
-
- The reaction must be carefully controlled to avoid overreaction or racemization.
- Purification is typically achieved by recrystallization or chromatography.
Formation of Cyclohexanamine Salt
- Reagents: Cbz-protected homoserine, cyclohexanamine.
-
- Dissolve the Cbz-protected homoserine in an appropriate solvent (e.g., ethanol or methanol).
- Add cyclohexanamine slowly with stirring at room temperature.
- The salt precipitates or remains in solution depending on solvent choice; the product is isolated by filtration or evaporation.
- Dry the product under vacuum.
-
- The stoichiometry of cyclohexanamine is critical to ensure complete salt formation without excess amine.
- The salt form enhances the compound’s stability and facilitates handling.
Alternative Synthetic Routes and Considerations
While the above method is standard, literature reports alternative approaches focusing on optimization of yield and purity:
- Use of Different Bases: Instead of sodium bicarbonate, organic bases like triethylamine may be employed to improve solubility and reaction rates.
- Solvent Variations: Mixed solvents such as dioxane-water or THF-water can be used to enhance solubility of intermediates.
- Purification Enhancements: Flash column chromatography has been reported as an effective method to purify N-Cbz amino acid derivatives, removing impurities that can interfere in peptide synthesis.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Amino Group Protection | Homoserine, benzyl chloroformate, base (NaHCO3) | Temp: 0–5 °C; Time: several hrs | High yield Cbz-protected homoserine |
| Salt Formation | Cbz-protected homoserine, cyclohexanamine | Room temp; Stoichiometric ratio | Stable dicyclohexylammonium salt |
| Purification | Recrystallization or flash chromatography | Solvent dependent | High purity product |
| Alternative Bases | Triethylamine or others | May vary solvent and temp | Improved solubility and reaction rate |
Research Findings and Optimization Insights
- Purity and Stability: The formation of the dicyclohexylammonium salt significantly improves the compound’s stability compared to the free acid form, reducing degradation during storage and handling.
- Reaction Control: Maintaining low temperatures during Cbz protection minimizes racemization and side reactions, critical for preserving stereochemical integrity.
- Impurity Removal: Flash chromatography is a preferred purification technique to remove residual benzyl chloroformate and side products, ensuring suitability for peptide synthesis applications.
- Scalability: The described methods are amenable to scale-up, with solvent and reagent choices adjusted to maintain reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2S-N-Cbz-Homoserine Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds derived from homoserine exhibit a range of biological activities, including antimicrobial and anticancer properties. For instance, derivatives of homoserine have been shown to inhibit various enzymes and bacterial growth, making them candidates for drug development.
Antimicrobial Properties
2S-N-Cbz-Homoserine Cyclohexanamine has been investigated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis .
Anticancer Potential
The compound's structural features suggest that it may also act as a precursor for anticancer agents. Analogous compounds have been utilized in the synthesis of known anticancer drugs, indicating a pathway for developing new therapeutic agents . The incorporation of the Cbz group may enhance the compound's stability and bioavailability.
Applications in Drug Development
The versatility of 2S-N-Cbz-Homoserine Cyclohexanamine positions it as a valuable scaffold in drug design:
- Peptide Synthesis : It can serve as a building block for peptide synthesis, particularly in creating polypeptide-based structures with specific functionalities .
- Enzyme Inhibition : Its derivatives have shown promise as inhibitors for enzymes involved in critical metabolic pathways, which could lead to novel treatments for diseases like cancer and bacterial infections .
- Chiral Synthesis : The compound's chiral nature makes it useful in synthesizing other chiral amines, which are important in pharmaceutical applications .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of homoserine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of essential bacterial enzymes .
- Anticancer Research : Research involving the synthesis of analogs derived from 2S-N-Cbz-Homoserine Cyclohexanamine indicated potential as precursors in developing new anticancer drugs. These compounds were tested for their ability to induce apoptosis in cancer cell lines .
- Polymer Applications : The compound has been incorporated into polymer systems designed for drug delivery, showcasing its utility beyond small molecule applications. These polymers can be engineered to release therapeutic agents in a controlled manner .
Mechanism of Action
The mechanism by which 2S-N-Cbz-Homoserine Cyclohexanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2S-N-Cbz-Homoserine Cyclohexanamine and related cyclohexanamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 2S-N-Cbz-Homoserine Cyclohexanamine | C₁₈H₂₅N₃O₅ | 363.41 | Cbz-protected amine, carboxyl, hydroxyl | Peptide synthesis, drug intermediates |
| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | Diamine, cyclohexane rings | Polymer crosslinking, epoxy resins |
| Cyclohexylamine | C₆H₁₃N | 99.18 | Primary amine | Corrosion inhibitors, organic synthesis |
| N-Butyl-1-phenyl-cyclohexanamine | C₁₆H₂₅N | 231.38 | Bulky substituents (butyl, phenyl) | Surfactants, agrochemical intermediates |
Key Observations:
Physicochemical Properties
- Solubility : Cyclohexylamine is highly water-miscible due to its small size and primary amine group . In contrast, the Cbz and homoserine groups in 2S-N-Cbz-Homoserine Cyclohexanamine reduce water solubility but improve compatibility with organic solvents like DMF, commonly used in peptide coupling reactions .
- Basicity : Cyclohexylamine (pKa ~10.6) is a stronger base than aromatic amines like aniline. The Cbz group in the target compound reduces amine basicity, making it less reactive toward electrophiles .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Techniques :
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate bound proteins (e.g., streptavidin beads).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors.
- CRISPR-Cas9 Knockout : Ablate putative targets (e.g., NMDA receptors) to confirm loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
